

2,4,6-Trinitroaniline: A Technical Guide to Health and Safety Hazards

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Compound of Interest

Compound Name: *Trinitroaniline*

Cat. No.: *B13749157*

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Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. **2,4,6-Trinitroaniline** is a hazardous substance that should only be handled by trained professionals in a controlled laboratory setting.

Executive Summary

2,4,6-Trinitroaniline, also known as Picramide, is a nitrated aromatic amine with significant health and safety hazards. Its primary risks are associated with its explosive nature and its toxicological properties. This guide provides an in-depth overview of the available data on the health and safety hazards of **2,4,6-Trinitroaniline**, including its physicochemical properties, known toxicological effects, and recommended safety protocols. Due to the limited availability of specific quantitative toxicity data for **2,4,6-Trinitroaniline**, information from structurally related compounds is included for context and guidance, with clear indications of where such extrapolations are made. Standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed to provide a framework for toxicological assessment.

Physicochemical and Explosive Properties

A summary of the key physical, chemical, and explosive properties of **2,4,6-Trinitroaniline** is presented in Table 1. The presence of multiple nitro groups on the aniline ring confers

significant explosive potential.^{[1][2]}

Property	Value
Chemical Formula	C ₆ H ₄ N ₄ O ₆
Molecular Weight	228.12 g/mol
Appearance	Yellow monoclinic crystals
Melting Point	192-195 °C (378-383 °F)
Boiling Point	Explodes before boiling
Density	1.762 g/cm ³ at 12 °C (54 °F)
Water Solubility	Insoluble
Detonation Velocity	7,300 m/s
Primary Hazard	Explosive by heat or shock; risk of mass explosion. ^{[1][2]}

Toxicological Profile

The available toxicological data for 2,4,6-**Trinitroaniline** is primarily qualitative, focusing on acute symptoms of exposure. Comprehensive quantitative data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, and reproductive toxicity for 2,4,6-**Trinitroaniline** is not readily available in the public domain. The information presented below is based on general statements from safety resources and data from related nitroaromatic compounds.

Acute Toxicity

Symptoms of acute exposure to 2,4,6-**Trinitroaniline** may include irritation to the skin and eyes, headache, drowsiness, weakness, cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), and respiratory distress.^{[1][2][3]} Chronic exposure may lead to weight loss, anemia, and potential liver damage.^{[2][3]}

Note: Specific LD50 and LC50 values for 2,4,6-**Trinitroaniline** are not available. For context, related compounds such as 2-amino-4,6-dinitrophenol (Picramic acid) have reported oral LD50

values in rats of 110 mg/kg.[4] Aniline, the parent compound, has an oral LD50 in rats of 250 mg/kg.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a lack of specific data on the carcinogenicity, mutagenicity, and reproductive toxicity of **2,4,6-Trinitroaniline**.

- **Carcinogenicity:** No classification for **2,4,6-Trinitroaniline** by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) was found.
- **Mutagenicity:** While specific mutagenicity data for **2,4,6-Trinitroaniline** is not available, other nitroanilines have shown mutagenic potential in the Ames test.[6] For example, 2-cyano-4-nitroaniline is a potent frameshift mutagen.
- **Reproductive Toxicity:** No specific reproductive toxicity studies on **2,4,6-Trinitroaniline** were identified. However, the related compound 2,4,6-trinitrotoluene (TNT) has been shown to induce reproductive toxicity in animal studies, suggesting that this is a potential area of concern for **2,4,6-Trinitroaniline**.

A summary of the available toxicological information is provided in Table 2.

Toxicological Endpoint	Finding
Acute Toxicity (Symptoms)	Skin and eye irritation, headache, drowsiness, weakness, cyanosis, and respiratory distress.[1] [2][3]
Chronic Toxicity	Potential for weight loss, anemia, and liver damage.[2][3]
Carcinogenicity	No data available.
Mutagenicity	No specific data available. Related nitroanilines have shown mutagenic activity.[6]
Reproductive Toxicity	No specific data available. The related compound TNT is a known reproductive toxicant.

Experimental Protocols for Hazard Assessment

The following sections describe standardized experimental protocols from the OECD that are used to assess the key toxicological endpoints for chemical substances. While specific studies on 2,4,6-Trinitroaniline employing these methods were not found, these protocols represent the current standards for generating such data.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- Principle: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is selected, and based on the outcome (mortality or survival), the dose for the next step is adjusted up or down.
- Procedure:
 - A single dose of the test substance is administered orally to a small group of animals (e.g., 3 rats).
 - Animals are observed for signs of toxicity and mortality for up to 14 days.

- If no mortality occurs, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased.
- The process is repeated until the LD50 can be estimated.
- Observations: Clinical signs, body weight changes, and gross pathological findings at necropsy are recorded.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Principle: The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).
 - The bacteria are plated on a minimal agar medium.
 - After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.
- Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.[\[7\]](#)[\[8\]](#)

In Vivo Genotoxicity - Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle: The test substance is administered to an animal (typically a rodent). The substance is evaluated for its ability to cause the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
- Procedure:
 - The test substance is administered to the animals, usually on one or more occasions.
 - At appropriate times after treatment, bone marrow is sampled.
 - The bone marrow cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
- Interpretation: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.[\[12\]](#)

Reproductive and Developmental Toxicity - OECD Test Guidelines 414, 415, and 416

These guidelines cover prenatal developmental toxicity (414), one-generation reproduction toxicity (415), and two-generation reproduction toxicity (416).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

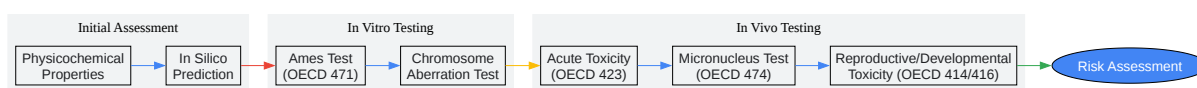
- Principle: The test substance is administered to animals (typically rats) before and/or during pregnancy and, in the case of multi-generational studies, to the offspring. The effects on mating, fertility, pregnancy, maternal behavior, and the development of the offspring are evaluated.
- Procedure (General):
 - The test substance is administered to male and female animals for a defined period before mating.
 - Dosing continues during mating, gestation, and lactation.

- For multi-generational studies, the offspring (F1 generation) are also dosed and subsequently mated to produce an F2 generation.
- Endpoints:
 - Parental: Fertility, gestation length, maternal and paternal health.
 - Offspring: Viability, growth, developmental landmarks, and, in some studies, reproductive capability of the offspring.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance based on OECD guidelines.

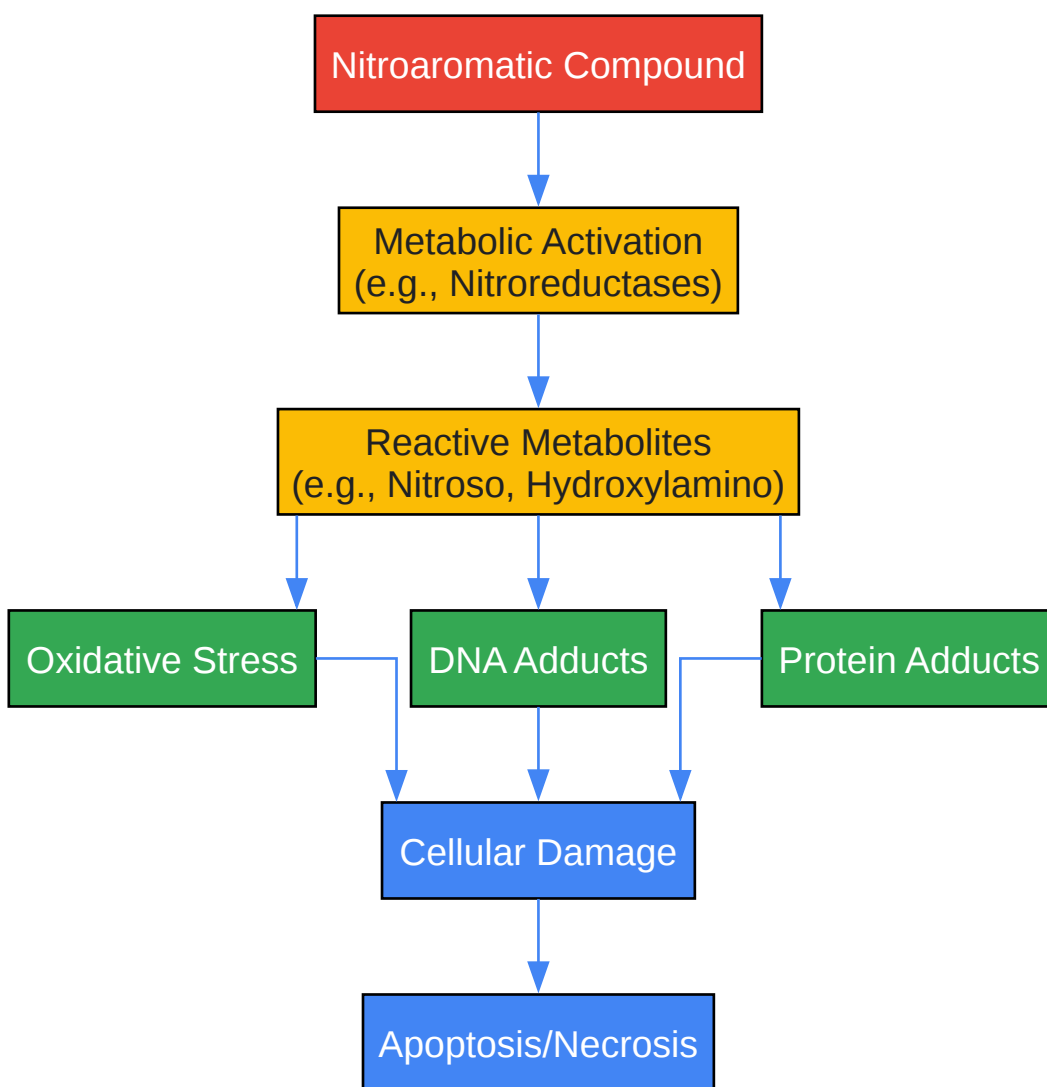


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Caption: A generalized workflow for chemical toxicity assessment.

Putative Toxicity Pathway for Nitroaromatic Compounds

The following diagram illustrates a hypothetical signaling pathway for the toxicity of nitroaromatic compounds, which may be relevant to 2,4,6-**Trinitroaniline**. This is based on the known mechanisms of related compounds and should be considered illustrative rather than definitive for 2,4,6-**Trinitroaniline**.



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Caption: A hypothetical toxicity pathway for nitroaromatic compounds.

Handling and Safety Precautions

Due to its explosive and toxic nature, strict safety protocols must be followed when handling **2,4,6-Trinitroaniline**.

- Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An explosion-proof refrigerator should be used for storage.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety glasses with side shields and a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.
- Respiratory Protection: A NIOSH-approved respirator may be required for operations that could generate dust or aerosols.
- Handling:
 - Avoid shock, friction, and heat.
 - Use non-sparking tools.
 - Keep away from incompatible materials such as strong oxidizing agents and reducing agents.^{[1][2]}
- Storage: Store in a cool, dry, well-ventilated, and locked area designated for explosives. Keep containers tightly closed.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,4,6-Trinitroaniline is a hazardous substance with significant explosive and toxic properties. While there are notable gaps in the publicly available quantitative toxicological data for this

specific compound, the information from related nitroaromatic compounds suggests a profile of concern for acute toxicity, and potentially for mutagenicity and reproductive toxicity. Strict adherence to safety protocols is essential to mitigate the risks associated with its handling. Further research is warranted to fully characterize the toxicological profile of 2,4,6-Trinitroaniline and to elucidate its mechanisms of toxicity.

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